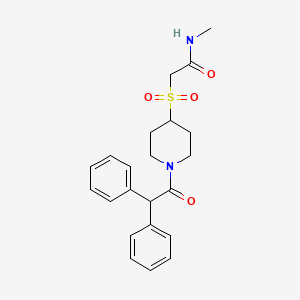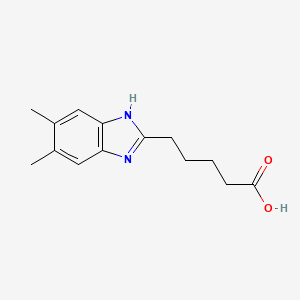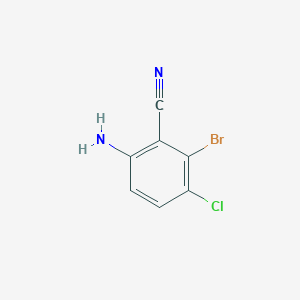![molecular formula C23H21ClN4O3S2 B2916425 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide CAS No. 922699-52-3](/img/structure/B2916425.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It likely exhibits a combination of aromatic and aliphatic character, given the presence of both benzimidazole and piperidine groups. The sulfonyl group could introduce polarity and the potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the benzimidazole group might undergo electrophilic substitution reactions, while the piperidine group could participate in nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar (sulfonyl) and nonpolar (phenyl) groups could give it a range of solubility properties .Scientific Research Applications
Synthesis and Biological Activity
Research efforts have been dedicated to synthesizing bioactive molecules that comprise structures similar to the compound , demonstrating significant antimicrobial, anti-inflammatory, and anticonvulsant activities. Patel et al. (2009) synthesized various substituted benzothiazoles with antimicrobial and anti-inflammatory properties, suggesting the potential utility of similar compounds in pharmacological applications (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Antimicrobial Studies
Another research avenue explores the antimicrobial properties of pyridine derivatives, highlighting the synthesis and evaluation of such compounds against bacterial and fungal strains. For instance, Patel and Agravat (2007) detailed the creation of pyridine derivatives with notable antibacterial and antifungal activities, pointing towards the relevance of structural analogs in addressing microbial resistance (Patel & Agravat, 2007).
Structure–Activity Relationship Studies
The exploration of structure–activity relationships (SAR) in benzothiazine derivatives by Ukrainets et al. (2019) emphasizes the importance of molecular modifications to enhance biological efficacy. This study sheds light on the analgesic and anti-inflammatory properties of N-pyridylamides, suggesting that structural alterations can significantly influence pharmacological outcomes (Ukrainets, Burian, Hamza, Voloshchuk, Malchenko, Shishkina, Sidorenko, Burian, & Sim, 2019).
Novel Antimycobacterial Agents
Lv et al. (2017) discuss the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamides as novel antimycobacterial agents, showcasing the potential of specific structural frameworks in combating drug-resistant strains of Mycobacterium tuberculosis. This research underscores the ongoing need for new therapeutic agents in the fight against tuberculosis (Lv, Li, Wang, Liu, Wang, Shen, Guo, & Lu, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S2/c24-20-9-10-21(32-20)33(30,31)28-13-11-15(12-14-28)23(29)27-17-6-2-1-5-16(17)22-25-18-7-3-4-8-19(18)26-22/h1-10,15H,11-14H2,(H,25,26)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQQYRUYPZBYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)S(=O)(=O)C5=CC=C(S5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)furan-2-carboxamide](/img/structure/B2916343.png)
![2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2916345.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2916347.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2916350.png)
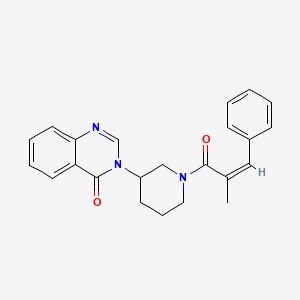

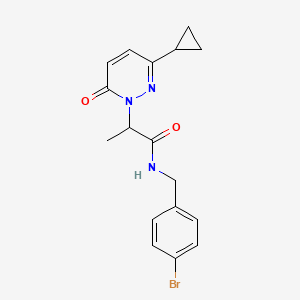
![N-(2,4-difluorophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2916357.png)

